

In-Depth Technical Guide to Ibudilast-d7 (AV-411-d7, KC-404-d7)

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Compound of Interest

Compound Name: *Ibudilast-d7-1*

Cat. No.: *B12397452*

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This technical guide provides a comprehensive overview of Ibudilast-d7, a deuterated analog of Ibudilast, intended for researchers, scientists, and drug development professionals. This document covers its synonyms, chemical properties, mechanism of action, and its application as an internal standard in bioanalytical methods.

Synonyms and Chemical Identifiers

Ibudilast-d7 is known by several synonyms, which are often used interchangeably in scientific literature and commercial listings. The primary synonyms and identifiers are listed below:

- Systematic Name: 2-(methyl-d3)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d4
- Common Synonyms: AV-411-d7, KC-404-d7[1]
- Parent Compound: Ibudilast (also known as AV-411, KC-404, MN-166, Ketas)[2]
- CAS Number: 2713301-45-0[1]
- Molecular Formula: C₁₄H₁₁D₇N₂O[1]

Quantitative Data

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor. The following table summarizes key quantitative data for the parent compound, Ibudilast, which is essential for understanding

the biological context in which Ibudilast-d7 is utilized as an internal standard.

Parameter	Value	Description	Reference
Molecular Weight (Ibudilast-d7)	237.4 g/mol	Molecular weight of the deuterated analog.	[1]
Isotopic Purity (Ibudilast-d7)	≥99% deuterated forms (d1-d7)	The percentage of deuterated forms in the compound.	[1]
IC ₅₀ vs. PDE4A	54 nM	Half-maximal inhibitory concentration against phosphodiesterase 4A.	[1]
IC ₅₀ vs. PDE4B	65 nM	Half-maximal inhibitory concentration against phosphodiesterase 4B.	[1]
IC ₅₀ vs. PDE4C	239 nM	Half-maximal inhibitory concentration against phosphodiesterase 4C.	[1]
IC ₅₀ vs. PDE4D	166 nM	Half-maximal inhibitory concentration against phosphodiesterase 4D.	[1]
IC ₅₀ vs. PDE3A	1,600 nM	Half-maximal inhibitory concentration against phosphodiesterase 3A.	[1]
IC ₅₀ vs. PDE3B	2,700 nM	Half-maximal inhibitory	[1]

		concentration against phosphodiesterase 3B.
IC ₅₀ vs. PDE5A	3,510 nM	Half-maximal inhibitory concentration against phosphodiesterase 5A. [1]
IC ₅₀ vs. other PDEs (1, 7A, 7B, 9A)	≥10,000 nM	Half-maximal inhibitory concentration against other phosphodiesterases. [1]
Biological Half-Life (Ibudilast)	~19 hours	The time it takes for the concentration of Ibudilast in the body to be reduced by half.

Experimental Protocols

Ibudilast-d7 is primarily used as an internal standard for the quantification of Ibudilast in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of Ibudilast in plasma, adapted from a published method for the non-deuterated compound.[\[3\]](#)[\[4\]](#)

Sample Preparation: Protein Precipitation

- Thaw plasma samples at room temperature.
- To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Ibudilast-d7 internal standard solution (concentration to be optimized based on the expected range of Ibudilast concentrations).
- Vortex the mixture for 30 seconds.
- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 2.1 mm x 50 mm, 3.5 μ m).[3]
[4]
- Mobile Phase A: 0.1% formic acid in water.[3][4]
- Mobile Phase B: Acetonitrile.[3][4]
- Gradient Elution:
 - 0-1 min: 30% B
 - 1-5 min: 30% to 90% B
 - 5-6 min: 90% B
 - 6-6.1 min: 90% to 30% B
 - 6.1-8 min: 30% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 μ L.

- Column Temperature: 40°C.

Mass Spectrometry Conditions

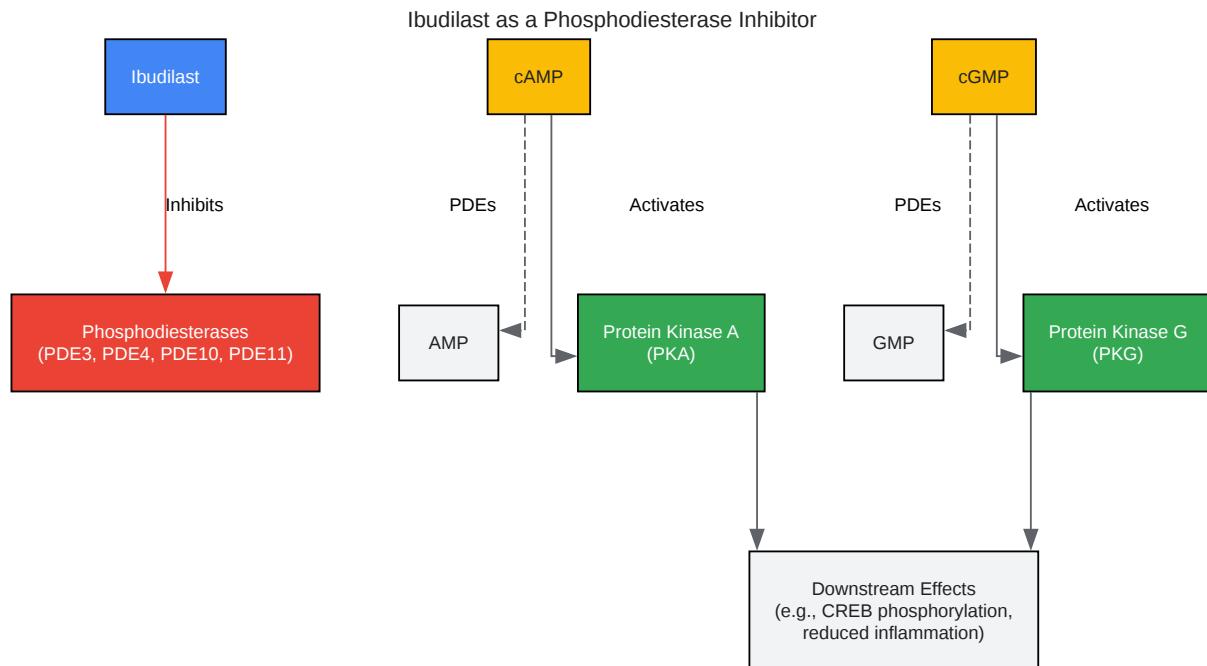
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.[\[3\]](#)[\[4\]](#)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ibudilast: m/z 231.1 → 188.1 (quantifier), m/z 231.1 → 134.1 (qualifier) (Note: The precursor ion for Ibudilast is $[M+H]^+$, with a molecular weight of 230.31 g/mol).
 - Ibudilast-d7: m/z 238.1 → 195.1 (quantifier), m/z 238.1 → 134.1 (qualifier) (Note: The precursor ion for Ibudilast-d7 is $[M+H]^+$, with a molecular weight of 237.35 g/mol).
- Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Signaling Pathways and Mechanism of Action

Ibudilast exerts its therapeutic effects through multiple mechanisms, primarily as a phosphodiesterase inhibitor and an anti-inflammatory agent.

Phosphodiesterase Inhibition Pathway

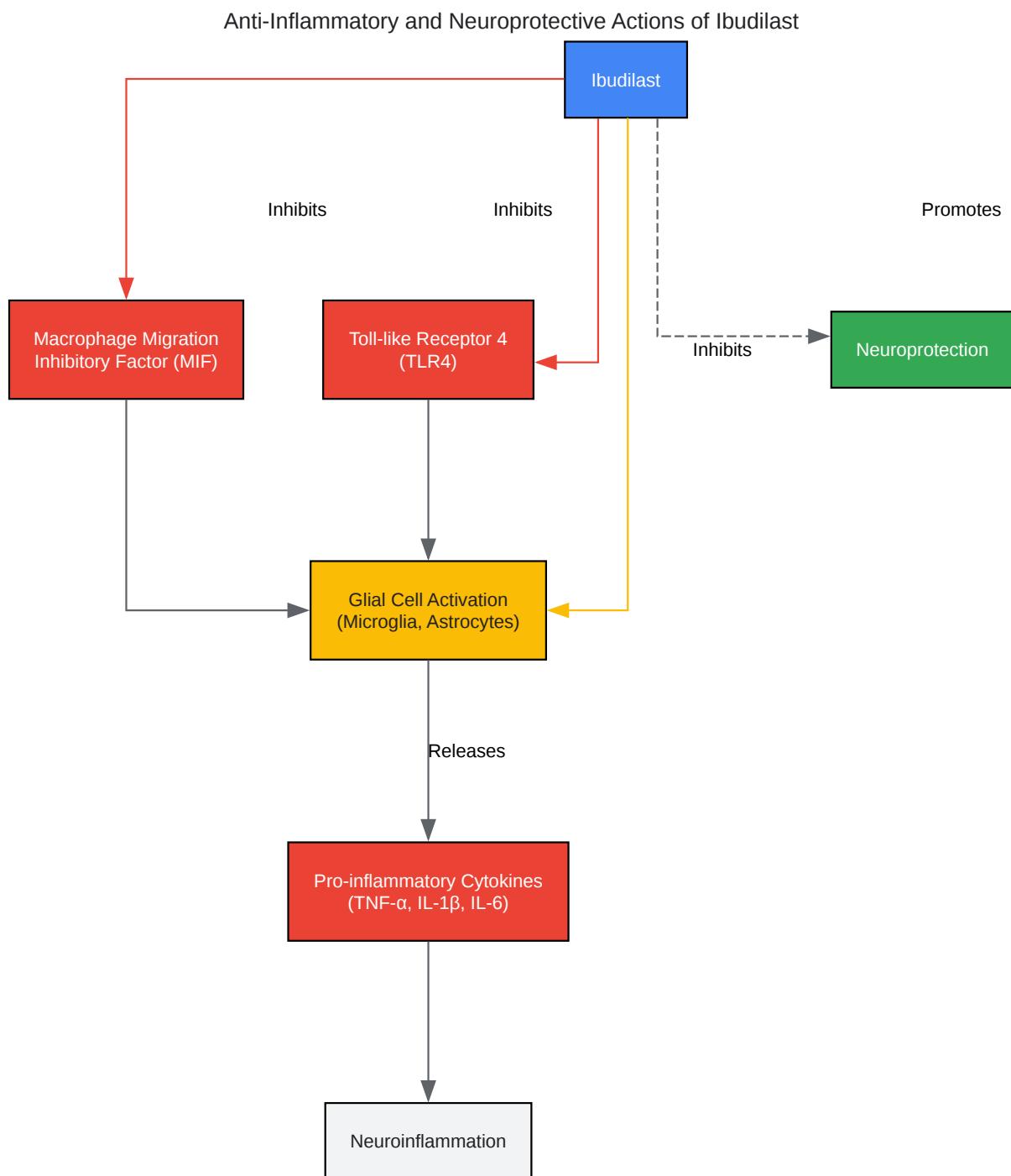
Ibudilast non-selectively inhibits several phosphodiesterase (PDE) enzymes, particularly PDE3, PDE4, PDE10, and PDE11. This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.

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Caption: Ibudilast inhibits PDEs, increasing cAMP and cGMP levels and activating downstream signaling.

Anti-Inflammatory and Neuroprotective Pathways

Beyond PDE inhibition, Ibudilast exhibits anti-inflammatory and neuroprotective properties by modulating glial cell activation and inhibiting key inflammatory mediators such as macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4).

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Caption: Ibudilast reduces neuroinflammation by inhibiting MIF, TLR4, and glial cell activation.

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